REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([S:10]([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]2[CH2:19][O:20][CH2:21][C:22](O)=[O:23])(=[O:12])=[O:11])=[C:5]([CH3:25])[CH:4]=1.[CH3:26][N:27]1[CH2:32][CH2:31][CH:30]([N:33]2[CH2:38][CH2:37][NH:36][CH2:35][CH2:34]2)[CH2:29][CH2:28]1>ClCCl>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([S:10]([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]2[CH2:19][O:20][CH2:21][C:22]([N:36]2[CH2:35][CH2:34][N:33]([CH:30]3[CH2:31][CH2:32][N:27]([CH3:26])[CH2:28][CH2:29]3)[CH2:38][CH2:37]2)=[O:23])(=[O:12])=[O:11])=[C:5]([CH3:25])[CH:4]=1
|
Name
|
N,N′-Carbonyldiimidazole
|
Quantity
|
114 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C(=C1)C)S(=O)(=O)N1C(CCCC1)COCC(=O)O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)N1CCNCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 15 h at room temperature
|
Duration
|
15 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted with water (20 ml) and saturated sodium chloride solution (20 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC(=C(C(=C1)C)S(=O)(=O)N1C(CCCC1)COCC(=O)N1CCN(CC1)C1CCN(CC1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |